3H-Imidazo[4,5-b]pyridine, 4-oxide
CAS No.: 6863-46-3
Cat. No.: VC2133111
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6863-46-3 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 4-hydroxyimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H |
| Standard InChI Key | REMGQFLUKHNBEN-UHFFFAOYSA-N |
| SMILES | C1=CN(C2=NC=NC2=C1)O |
| Canonical SMILES | C1=CN(C2=NC=NC2=C1)O |
Introduction
Structural Characteristics and Chemical Properties
3H-Imidazo[4,5-b]pyridine, 4-oxide is a heterocyclic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . The compound features a fused ring system comprising an imidazole ring and a pyridine ring, with an N-oxide functionality at the 4-position. This structural arrangement creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions.
The compound is also known by several synonyms including 4-hydroxyimidazo[4,5-b]pyridine and 4h-imidazo[4,5-b]pyridin-4-ol, reflecting its tautomeric nature . In the scientific literature and chemical databases, it is identified by specific identifiers such as PubChem CID 584883 and CAS registry number 6863-46-3 . These identifiers are essential for unambiguous reference to this specific chemical entity in research and development contexts.
Physical and Chemical Properties
The basic physical and chemical properties of 3H-Imidazo[4,5-b]pyridine, 4-oxide are summarized in the following table:
The N-oxide moiety in this compound is particularly noteworthy as it influences both the electronic distribution within the molecule and its potential hydrogen bonding capabilities. This functional group typically increases the polarity of the molecule and can serve as a hydrogen bond acceptor in molecular interactions with biological targets.
Structural Analogs and Derivatives
Several structural analogs and derivatives of 3H-Imidazo[4,5-b]pyridine, 4-oxide have been reported in the literature, demonstrating the versatility of this scaffold for chemical modifications.
6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of imidazopyridine derivatives can provide insights into how specific structural modifications, including the N-oxide functionality, might influence biological activity.
Influence of the N-Oxide Group
The N-oxide moiety in 3H-Imidazo[4,5-b]pyridine, 4-oxide is likely to influence both its physicochemical properties and potential bioactivities. N-oxides generally enhance water solubility and can serve as hydrogen bond acceptors, potentially improving interactions with biological targets. Additionally, the N-oxide functionality can alter the electronic distribution within the molecule, affecting its reactivity and binding affinity to various receptors or enzymes.
Comparison with Related Derivatives
The following table compares some key properties of 3H-Imidazo[4,5-b]pyridine, 4-oxide with related derivatives:
This comparison illustrates how structural modifications to the basic imidazopyridine scaffold can significantly alter the molecular properties, potentially leading to diverse biological activities.
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